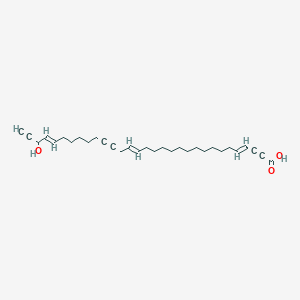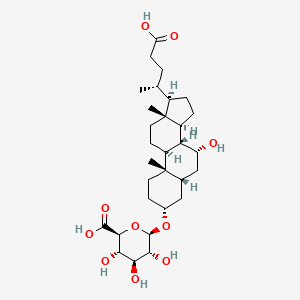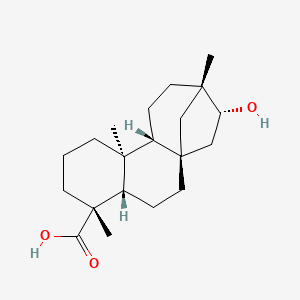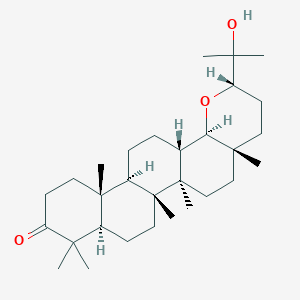
6-Tuliposide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tuliposide A is a 6-O-acyl-D-glucose that is the 6-O-(4-hydroxy-2-methylenebutanoyl) derivative of D-glucopyranose. It has a role as an allergen and a metabolite. It is a 6-O-acyl-D-glucose and a homoallylic alcohol. It derives from a D-glucopyranose.
Scientific Research Applications
1. Chemical Composition and Biosynthesis
6-Tuliposide A, along with other tuliposides, is found in various species of tulips, such as Tulipa sylvestris and T. turkestanica. These compounds are significant as they contribute to the overall chemical composition and potential biosynthetic pathways in these plants (Christensen, 1999).
2. Antibacterial Properties
Research has highlighted the potent antibacterial activity of 6-Tuliposide B, a closely related compound to 6-Tuliposide A. This activity is significant in understanding the role of these compounds in plant defense mechanisms (Shigetomi et al., 2010).
3. Enzymatic Conversion and Synthesis
The enzymatic process involved in converting 6-Tuliposide A to other compounds like tulipalins has been studied, providing insights into potential applications in biochemical synthesis and manipulation (Nomura, Ogita, & Kato, 2018).
4. Isolation and Quantification Techniques
Techniques for isolating and quantifying tuliposides and tulipalins, including 6-Tuliposide A, have been developed. These methods are crucial for further research and potential industrial applications (Christensen & Kristiansen, 1995).
5. Role in Plant Defense
6-Tuliposide A is identified as a precursor of insecticidal compounds in plants, underlining its role in natural plant defense mechanisms against pests (Kim et al., 1999).
6. Molecular Identification and Characterization
Studies on tuliposide-converting enzymes provide molecular insights into the conversion processes of tuliposides, including 6-Tuliposide A. These findings are crucial for understanding the metabolic pathways in plants (Nomura, Ogita, & Kato, 2012).
properties
Product Name |
6-Tuliposide A |
|---|---|
Molecular Formula |
C11H18O8 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11?/m1/s1 |
InChI Key |
NABVFHUVYXEKSQ-OGADHKOYSA-N |
Isomeric SMILES |
C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
synonyms |
6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose 6-tuliposide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)

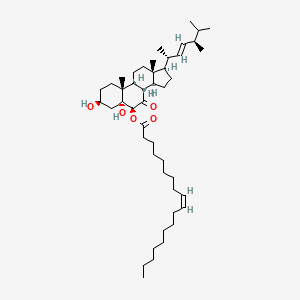
![(1R,2R,4aR,5R,8aS)-5-(hydroxymethyl)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1259444.png)


![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)

